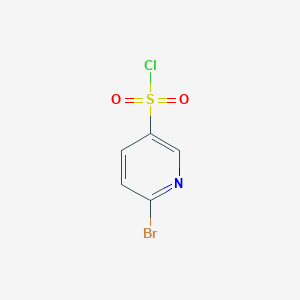

6-Bromopyridine-3-sulfonyl chloride

Description

The exact mass of the compound 6-Bromopyridine-3-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Bromopyridine-3-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromopyridine-3-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromopyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKASQDZWIHVOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681072 | |

| Record name | 6-Bromopyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886371-20-6 | |

| Record name | 6-Bromopyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromopyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 6-Bromopyridine-3-sulfonyl chloride (CAS: 886371-20-6)

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unpacking a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic value of a building block is measured by its reactivity, versatility, and the molecular complexity it can introduce. 6-Bromopyridine-3-sulfonyl chloride, identified by its CAS number 886371-20-6, has emerged as a pivotal reagent. Its architecture, featuring a highly reactive sulfonyl chloride group appended to a pyridine core that is further functionalized with a bromine atom, offers a tripartite platform for molecular elaboration. This guide moves beyond a simple recitation of facts to provide a field-proven perspective on its core properties, reactivity, and strategic applications, grounded in mechanistic understanding and practical laboratory insights.

Core Physicochemical & Spectroscopic Identity

Accurate identification and quality assessment are the bedrock of reproducible science. The first step in utilizing any reagent is to confirm its identity and understand its physical characteristics.

Physicochemical Properties

The compound is a solid at room temperature and, due to the hydrolytic instability of the sulfonyl chloride moiety, requires stringent storage conditions to maintain its integrity.

| Property | Value | Source(s) |

| CAS Number | 886371-20-6 | [1][2] |

| Molecular Formula | C₅H₃BrClNO₂S | [1][3] |

| Molecular Weight | 256.50 g/mol | [1][3] |

| Predicted Boiling Point | 320.0 ± 22.0 °C | [4] |

| Predicted Density | 1.893 ± 0.06 g/cm³ | [4] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [1][4] |

Expected Spectroscopic Profile

While specific spectra should always be acquired for each batch, the expected spectroscopic data provides a reliable benchmark for structural confirmation.

| Technique | Expected Observations | Rationale & Interpretation |

| ¹H NMR | Three aromatic protons exhibiting characteristic splitting patterns for a 2,5-disubstituted pyridine ring. Protons adjacent to the sulfonyl chloride and bromine will be significantly downfield due to strong electron-withdrawing effects. | The chemical shifts and coupling constants allow for unambiguous confirmation of the substitution pattern on the pyridine ring. |

| ¹³C NMR | Five distinct signals in the aromatic region. The carbons directly attached to the sulfonyl chloride group and bromine will show characteristic chemical shifts. | Confirms the carbon skeleton of the pyridine ring and the presence of five unique carbon environments. |

| IR Spectroscopy | Strong, characteristic absorption bands for the S=O stretches of the sulfonyl chloride group, typically found in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[5] | This is a definitive diagnostic tool for the presence of the key sulfonyl chloride functional group.[5] |

| Mass Spectrometry | A distinct molecular ion peak cluster reflecting the isotopic distribution of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl). | The characteristic isotopic pattern provides high confidence in the elemental composition of the molecule. |

Reactivity Profile and Mechanistic Considerations

The synthetic utility of 6-bromopyridine-3-sulfonyl chloride is dictated by the electrophilicity of its sulfur atom, which is enhanced by the electron-withdrawing nature of the adjacent oxygen, chlorine, and bromopyridine moieties.[6]

The Cornerstone Reaction: Sulfonamide Formation

The primary application of this reagent is its reaction with primary or secondary amines to form sulfonamides, a functional group ubiquitous in pharmaceuticals.[6][7]

Mechanism: The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom. This is followed by the elimination of a chloride ion. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base (e.g., triethylamine, pyridine) to prevent protonation of the starting amine and drive the reaction to completion.

Caption: General mechanism for sulfonamide formation.

Causality Insight: The choice of anhydrous solvents is critical. Sulfonyl chlorides readily hydrolyze in the presence of water to the corresponding sulfonic acid, which is unreactive under these conditions. This side reaction reduces yield and complicates purification. Low-temperature addition of the sulfonyl chloride is often employed to manage the exothermic nature of the reaction and prevent side product formation.

Dual Functionality: A Platform for Further Diversification

The bromine atom at the 6-position is not merely a passive substituent. It provides a valuable synthetic handle for subsequent diversification through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[7] This allows for a modular approach to library synthesis: first, the sulfonamide is formed, and then the aryl or alkyl group is introduced at the C6-position of the pyridine ring.

Strategic Applications in Drug Discovery

The 6-bromopyridine-3-sulfonamide motif is a privileged structure in medicinal chemistry, valued for its ability to act as a hydrogen bond donor and acceptor, and to orient substituents in a well-defined three-dimensional space.

Key Intermediate in Pharmaceutical Synthesis

This reagent serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[6] A notable example is its role in the construction of Vonoprazan , a potassium-competitive acid blocker used for treating acid-related gastrointestinal disorders.[6] The pyridine sulfonamide core is central to the molecule's ability to inhibit the H⁺/K⁺-ATPase proton pump.

Caption: Role as a dual-functional intermediate in API synthesis.

Scaffold for Enzyme Inhibitors

The sulfonamide group is a classic zinc-binding group found in many enzyme inhibitors, such as carbonic anhydrase inhibitors and matrix metalloproteinase (MMP) inhibitors. The defined geometry of the pyridyl ring allows chemists to precisely position other pharmacophoric elements to interact with specific pockets within an enzyme's active site.

Experimental Protocol: Synthesis of a Representative N-Aryl Sulfonamide

This protocol provides a self-validating, step-by-step methodology for the reaction of 6-bromopyridine-3-sulfonyl chloride with a representative primary amine, aniline.

Objective: To synthesize N-phenyl-6-bromopyridine-3-sulfonamide.

Materials:

-

6-Bromopyridine-3-sulfonyl chloride (1.0 eq)

-

Aniline (1.05 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Workflow:

Caption: Experimental workflow for N-Aryl Sulfonamide Synthesis.

Step-by-Step Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add aniline (1.05 eq) and anhydrous dichloromethane. Stir until fully dissolved.

-

Base Addition: Add triethylamine (1.5 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the initial exotherm upon addition of the sulfonyl chloride.

-

Reagent Addition: Dissolve 6-bromopyridine-3-sulfonyl chloride (1.0 eq) in a separate flask in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the limiting reagent is consumed (typically 2-4 hours).

-

Workup - Quench: Carefully pour the reaction mixture into a separatory funnel containing deionized water.

-

Workup - Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Workup - Wash: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining HCl and unreacted starting material) and then with brine (to aid in phase separation).

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure N-phenyl-6-bromopyridine-3-sulfonamide.

Safety, Handling, and Storage

As a highly reactive electrophile, 6-bromopyridine-3-sulfonyl chloride must be handled with appropriate engineering controls and personal protective equipment.

GHS Hazard Profile

| Hazard Code | Description | Precautionary Action |

| H314 | Causes severe skin burns and eye damage. | Wear protective gloves, clothing, eye, and face protection.[8][9] |

| H335 | May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes.[8][9] |

| EUH029 | Contact with water liberates toxic gas. | Handle in a dry, inert atmosphere. Do not expose spills to water.[10] |

Handling and PPE

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, a chemical-resistant lab coat, and chemical safety goggles with a face shield.[9][11]

-

Emergency: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][10] For inhalation, move to fresh air.[8]

Storage and Disposal

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer rated for chemical storage at or below -20°C.[1][4] This mitigates hydrolysis from atmospheric moisture and thermal decomposition.

-

Disposal: Dispose of waste material and contaminated containers through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[8]

Conclusion

6-Bromopyridine-3-sulfonyl chloride is more than just a reagent; it is a strategic tool for molecular design. Its well-defined reactivity, centered on the electrophilic sulfonyl chloride, combined with the potential for secondary functionalization at the bromine-substituted carbon, provides a robust platform for the synthesis of complex sulfonamides. For the medicinal chemist, it offers a reliable entry point to a pharmacologically significant chemical space. For the process scientist, its reactions, while requiring careful control, are scalable and high-yielding. A thorough understanding of its properties, reactivity, and handling requirements is paramount to unlocking its full potential in the laboratory and beyond.

References

- Benchchem. (n.d.). 6-Bromopyridine-3-sulfonyl chloride hydrochloride | 1266693-63-3.

- BLD Pharm. (n.d.). 886371-20-6|6-Bromopyridine-3-sulfonyl chloride.

- Appretech Scientific Limited. (n.d.). 6-bromopyridine-3-sulfonyl chloride.

- ChemicalBook. (n.d.). 6-BROMO-PYRIDINE-3-SULFONYL CHLORIDE CAS#: 886371-20-6.

- Abovchem. (n.d.). 6-bromopyridine-3-sulfonyl chloride - CAS:886371-20-6.

- AK Scientific, Inc. (n.d.). 6-Bromopyridine-3-sulfonyl chloride Safety Data Sheet.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride hydrochloride.

- Unnamed Source. (n.d.). The Role of Sulfonyl Chlorides in Modern Chemical Synthesis.

- Fisher Scientific. (2024). SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride hydrochloride.

- AA Blocks. (2025). Safety Data Sheet.

- Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.

- Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry.

Sources

- 1. 886371-20-6|6-Bromopyridine-3-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. appretech.com [appretech.com]

- 3. 6-bromopyridine-3-sulfonyl chloride - CAS:886371-20-6 - Abovchem [abovchem.com]

- 4. 6-BROMO-PYRIDINE-3-SULFONYL CHLORIDE CAS#: 886371-20-6 [m.chemicalbook.com]

- 5. acdlabs.com [acdlabs.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. aksci.com [aksci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. aablocks.com [aablocks.com]

An In-Depth Technical Guide to 6-Bromopyridine-3-sulfonyl chloride: A Core Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Bromopyridine-3-sulfonyl chloride is a pivotal heterocyclic building block in medicinal chemistry, prized for its dual reactivity that enables the construction of complex molecular architectures. Its sulfonyl chloride moiety serves as a robust handle for introducing sulfonamide functionality, a pharmacophore present in a multitude of therapeutic agents. Simultaneously, the bromo-substituted pyridine ring offers a versatile site for further elaboration, typically through metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of targeted therapeutics like kinase inhibitors. Detailed, field-proven protocols are provided to empower researchers in its effective utilization.

Core Molecular and Physicochemical Properties

6-Bromopyridine-3-sulfonyl chloride is a halogenated sulfonyl chloride derivative whose structure is foundational to its synthetic utility.[1]

Table 1: Core Properties of 6-Bromopyridine-3-sulfonyl chloride

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃BrClNO₂S | [2][3] |

| Molecular Weight | 256.50 g/mol | [2][3] |

| CAS Number | 886371-20-6 | [4] |

| Appearance | Not specified, likely a solid | N/A |

| Boiling Point | 320.0 ± 22.0 °C (Predicted) | [1] |

| Density | 1.893 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [4] |

Note: Experimental physical properties such as melting point and solubility are not widely reported in publicly available literature, underscoring the compound's status primarily as a reactive intermediate.

Synthesis of the Reagent

The primary route to 6-Bromopyridine-3-sulfonyl chloride involves the direct chlorosulfonation of a 6-bromopyridine precursor. The causality behind this choice of reaction is the powerful electrophilic nature of the chlorosulfonic acid reagent, which can directly functionalize the electron-deficient pyridine ring. The position of sulfonation is directed by the existing bromo-substituent.

Experimental Protocol: Synthesis of 6-Bromopyridine-3-sulfonyl chloride

This protocol outlines a representative method for the synthesis. The core principle is the controlled addition of the brominated pyridine substrate to the potent sulfonating agent to manage the exothermic nature of the reaction and prevent over-sulfonation or degradation.

Materials:

-

6-bromopyridine

-

Chlorosulfonic acid

-

Ice

-

Dichloromethane (DCM) or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a stir bar and dropping funnel, carefully add chlorosulfonic acid. Cool the flask in an ice bath to 0°C. This initial cooling is critical to control the highly exothermic reaction that occurs upon addition of the pyridine substrate.

-

Substrate Addition: Slowly add 6-bromopyridine to the cooled chlorosulfonic acid via the dropping funnel. Maintain the internal temperature below 5-10°C throughout the addition. A slow, controlled addition prevents a dangerous temperature spike and minimizes the formation of undesired byproducts.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) until reaction completion is confirmed by a suitable analytical method (e.g., TLC, LC-MS).

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice. This step quenches the highly reactive chlorosulfonic acid and precipitates the product, which is typically insoluble in the resulting acidic aqueous solution.

-

Extraction: Extract the aqueous slurry with dichloromethane or another suitable organic solvent. The product will partition into the organic layer.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 6-Bromopyridine-3-sulfonyl chloride.

-

Purification: The crude product can be purified further by methods such as recrystallization or silica gel chromatography if necessary.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of 6-Bromopyridine-3-sulfonyl chloride.

Core Reactivity and Mechanistic Insights

The chemical behavior of 6-Bromopyridine-3-sulfonyl chloride is dominated by the electrophilic sulfur atom of the sulfonyl chloride group. This makes it an excellent substrate for nucleophilic attack, most commonly by primary or secondary amines, to form stable sulfonamide linkages. This reaction, a variation of the Hinsberg reaction, is a cornerstone of its utility.

Mechanism: Sulfonamide Formation

The reaction proceeds via a nucleophilic acyl substitution-like mechanism. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom, leading to a tetrahedral intermediate. The chloride ion, being an excellent leaving group, is subsequently eliminated, and a proton is lost from the nitrogen to yield the neutral sulfonamide product. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) to scavenge the HCl generated during the reaction.

Diagram 2: Mechanism of Sulfonamide Formation

Caption: Generalized mechanism for sulfonamide synthesis.

Applications in Drug Discovery

The true value of 6-Bromopyridine-3-sulfonyl chloride is realized in its application as a versatile intermediate for synthesizing biologically active molecules. The sulfonamide group it forms is a key pharmacophore in many drugs, while the bromo-substituent provides a secondary point for diversification, allowing for the exploration of chemical space and the optimization of drug candidates.

Key Intermediate for Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The sulfonamide moiety is a common feature in many kinase inhibitors, where it often forms crucial hydrogen bonds within the ATP-binding pocket of the target kinase.

While a direct synthesis of the well-known BRAF inhibitor Vemurafenib (PLX4032) using this specific reagent is not the primary published route, the structural motif is highly relevant.[6][7][8] The core value of 6-Bromopyridine-3-sulfonyl chloride lies in its ability to generate novel analogs and scaffolds for new kinase inhibitors. For example, patent literature frequently describes the use of substituted pyridine sulfonyl chlorides in the synthesis of inhibitors for various kinases, including PI3-kinase.[9][10]

Experimental Protocol: General Synthesis of a Pyridine-3-sulfonamide Derivative

This protocol provides a generalized, yet robust, method for the reaction of 6-Bromopyridine-3-sulfonyl chloride with a primary or secondary amine.

Materials:

-

6-Bromopyridine-3-sulfonyl chloride (1.0 eq)

-

Primary or secondary amine (1.0 - 1.2 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Nitrogen or Argon inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine (1.0-1.2 eq) and the base (e.g., TEA, 1.5 eq) in anhydrous DCM.

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of 6-Bromopyridine-3-sulfonyl chloride (1.0 eq) in anhydrous DCM dropwise via syringe. This maintains a low temperature, controlling the reaction rate and preventing potential side reactions with difunctional amines.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 2-16 h). Monitor the reaction progress by TLC or LC-MS until the starting sulfonyl chloride is consumed.

-

Work-up: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual base and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude sulfonamide by flash column chromatography on silica gel or by recrystallization to yield the final product.

Safety and Handling

As a reactive sulfonyl chloride, this compound requires careful handling.

-

Hazards: The compound is classified as corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed and may cause respiratory irritation.[11]

-

Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Due to its sensitivity to moisture, which can hydrolyze the sulfonyl chloride to the unreactive sulfonic acid, it must be stored under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.[4] For long-term stability, storage in a freezer at or below -20°C is recommended.[1][4]

Conclusion

6-Bromopyridine-3-sulfonyl chloride stands as a testament to the power of well-designed chemical building blocks in accelerating drug discovery. Its defined molecular formula of C₅H₃BrClNO₂S and molecular weight of 256.50 g/mol belie a complex reactivity profile that offers medicinal chemists a reliable and versatile tool.[2][3] By providing a direct route to the prized sulfonamide pharmacophore while retaining a handle for further molecular diversification, it streamlines the synthesis of novel compounds targeted at complex diseases. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to leverage the full potential of this important chemical intermediate.

References

-

Bollag, G., et al. (2010). The RAF inhibitor PLX4032 inhibits ERK signaling and tumor cell proliferation in a V600E BRAF-selective manner. Proceedings of the National Academy of Sciences, 107(49), pp.20996-21001. [Link]

-

Shanghai Kehua Bio-engineering Co., Ltd. (n.d.). 6-Bromopyridine-3-sulfonyl chloride | 886371-20-6. KH-Bio. [Link]

-

Smalley, K.S.M., et al. (2010). Pharmacodynamic Characterization of the Efficacy Signals Due to Selective BRAF Inhibition with PLX4032 in Malignant Melanoma. Molecular Cancer Therapeutics, 9(8), pp.2244-2253. [Link]

-

Appretech Scientific Limited. (n.d.). 6-bromopyridine-3-sulfonyl chloride. Appretech. [Link]

-

Ren, P., et al. (2007). Phosphoinositide 3-kinase inhibitor compounds and methods of use. World Intellectual Property Organization, Patent WO/2007/084786. [Link]

-

Welin, M., et al. (2015). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. Nuclear Medicine and Biology, 42(10), pp.815-824. [Link]

-

PubChemLite. (n.d.). 6-bromopyridine-3-sulfonyl chloride. PubChemLite. [Link]

-

Appretech Scientific Limited. (n.d.). 6-bromopyridine-3-sulfonyl chloride. Appretech. [Link]

- Takeda Pharmaceutical Company Limited. (2020). Method for producing pyridine-3-sulfonyl chloride.

-

Sumitomo Chemical Company, Limited. (2016). Pyridine-3-sulfonyl chloride production method. World Intellectual Property Organization, Patent WO/2016/204096. [Link]

-

Caprara, F., et al. (2023). PLX4032 resistance of patient-derived melanoma cells: crucial role of oxidative metabolism. Frontiers in Oncology, 13, p.1197471. [Link]

- Fan, Q., et al. (2008). Phosphoinositide 3-kinase inhibitor compounds and methods of use.

-

Villanueva, J., et al. (2013). The BRAFV600E inhibitor, PLX4032, increases type I collagen synthesis in melanoma cells. Matrix Biology, 32(3-4), pp.152-158. [Link]

- Jiangsu Aosaikang Pharmaceutical Co., Ltd. (2021). Synthesis method of pyridine-3-sulfonyl chloride.

- Council of Scientific and Industrial Research. (2004). Synthesis of sulfonamide derivatives.

-

Schade, D., et al. (2020). Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. Molecular Imaging and Biology, 22(5), pp.1245-1256. [Link]

- Stewart, A. O., et al. (2002). Substituted thieno[2,3-c]pyridines. U.S.

-

Takeda Pharmaceutical Company Limited. (2016). METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. European Patent Office, Patent EP 2963019 B1. [Link]

- MSN Laboratories Private Limited. (2015). Novel processes for the preparation of vemurafenib.

-

Al-Warhi, T., et al. (2025). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Molecules, 30(15), p.3456. [Link]

-

Takeda Pharmaceutical Company Limited. (2016). METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. WIPO Patentscope, Patent WO/2014/136868. [Link]

-

Eldehna, W. M., et al. (2018). Design, synthesis, in vitro anticancer evaluation, kinase inhibitory effects, and pharmacokinetic profile of new 1,3,4-triarylpyrazole derivatives possessing terminal sulfonamide moiety. Drug Design, Development and Therapy, 12, pp.3259-3281. [Link]

-

Smalley, K. S. M., et al. (2010). Pharmacodynamic Characterization of the Efficacy Signals Due to Selective BRAF Inhibition with PLX4032 in Malignant Melanoma. Semantic Scholar. [Link]

-

Barlaam, B., et al. (2009). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). Expert Opinion on Therapeutic Patents, 19(6), pp.785-797. [Link]

- Suzhou Zelgen Biopharmaceutical Co., Ltd. (2014). Synthetic method for 3-bromopyridine.

- Teva Pharmaceutical Industries Ltd. (2003). Process to prepare sulfonamides.

Sources

- 1. 6-BROMO-PYRIDINE-3-SULFONYL CHLORIDE CAS#: 886371-20-6 [m.chemicalbook.com]

- 2. 6-bromopyridine-3-sulfonyl chloride - CAS:886371-20-6 - Abovchem [abovchem.com]

- 3. US12037346B2 - Amino-substituted heteroaryls for treating cancers with EGFR mutations - Google Patents [patents.google.com]

- 4. 886371-20-6|6-Bromopyridine-3-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 5. pnas.org [pnas.org]

- 6. Rapid, Microwave-Assisted Organic Synthesis of Selective V600EBRAF Inhibitors for Preclinical Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The BRAFV600E inhibitor, PLX4032, increases type I collagen synthesis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. WO2008070740A1 - Phosphoinositide 3-kinase inhibitor compounds and methods of use - Google Patents [patents.google.com]

- 11. aksci.com [aksci.com]

6-Bromopyridine-3-sulfonyl Chloride: A Comprehensive Technical Guide for the Research Professional

This guide serves as an in-depth technical resource on the physical and chemical properties of 6-Bromopyridine-3-sulfonyl chloride. As a key bifunctional building block in modern synthetic chemistry, this reagent is instrumental in the development of novel pharmaceutical and agrochemical agents. Its structure, featuring a highly reactive sulfonyl chloride group and a versatile bromopyridine core amenable to cross-coupling reactions, offers a dual-pronged approach to molecular diversification. This document is tailored for researchers, medicinal chemists, and drug development scientists, providing not only essential data but also practical insights into its application and handling.

Core Molecular Attributes and Physical Characteristics

6-Bromopyridine-3-sulfonyl chloride is typically supplied as a white to light-yellow crystalline solid. A precise understanding of its physical properties is a prerequisite for its safe handling, storage, and effective use in synthetic protocols. These parameters directly influence critical experimental variables, including solvent choice, reaction temperature, and purification strategies.

The key physical and chemical identifiers for this compound are summarized in Table 1. It is crucial to note that the compound is thermally sensitive and does not have a defined boiling point, as it tends to decompose upon significant heating.

Table 1: Key Physical Properties of 6-Bromopyridine-3-sulfonyl Chloride

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃BrClNO₂S | [1][2] |

| Molecular Weight | 256.51 g/mol | [1][2] |

| Melting Point | 68-70 °C | [1] |

| Boiling Point | Not applicable (decomposes) | |

| Appearance | White to off-white or light yellow solid/crystalline powder | [1][2] |

| Solubility | Soluble in anhydrous aprotic solvents (e.g., Dichloromethane, Chloroform, THF). Reacts with water and other protic solvents. | |

| CAS Number | 175277-67-5 | [1][3] |

Spectroscopic Profile for Structural Verification

Confirmation of the identity and purity of 6-Bromopyridine-3-sulfonyl chloride relies on standard analytical techniques. The following sections describe the expected spectroscopic signatures, which are indispensable for quality control assessment of starting material and for monitoring reaction progress.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum will exhibit three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm), corresponding to the protons on the pyridine ring. The precise chemical shifts and coupling patterns are dictated by the electronic effects of the bromo and sulfonyl chloride substituents. The ¹³C NMR spectrum will show five signals for the pyridine ring carbons, with the carbons directly attached to the electronegative bromine atom and the sulfonyl chloride group being the most downfield shifted.

-

Infrared (IR) Spectroscopy : The IR spectrum provides definitive evidence of the key functional groups. Strong, characteristic absorption bands for the sulfonyl chloride moiety are expected for the asymmetric and symmetric S=O stretches, typically appearing near 1370 cm⁻¹ and 1180 cm⁻¹, respectively.

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight. The spectrum will display a complex molecular ion cluster due to the natural isotopic abundance of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), providing a highly characteristic fingerprint for the compound's elemental composition.

Chemical Reactivity, Handling, and Storage

The synthetic utility of 6-Bromopyridine-3-sulfonyl chloride is rooted in the distinct reactivity of its two functional handles.

A. The Sulfonyl Chloride: A Gateway to Sulfonamides

The primary application of this reagent is the synthesis of sulfonamides through reaction with primary or secondary amines. This reaction is a cornerstone of medicinal chemistry, forming a privileged scaffold found in a wide array of therapeutic agents. The reaction proceeds readily, typically at ambient or sub-ambient temperatures, using a non-nucleophilic base to neutralize the HCl byproduct.

The general experimental workflow for this transformation is outlined below. The choice of an aprotic solvent is critical to prevent hydrolysis of the sulfonyl chloride.

Caption: General workflow for sulfonamide synthesis.

B. The Bromopyridine Core: A Handle for C-C and C-N Bond Formation

The bromine atom at the 6-position serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of diverse aryl, alkyl, or amino groups, providing a powerful strategy for generating compound libraries for structure-activity relationship (SAR) studies.

C. Stability and Storage Protocols

6-Bromopyridine-3-sulfonyl chloride is highly sensitive to moisture. The sulfonyl chloride functional group will readily hydrolyze to the corresponding sulfonic acid upon contact with water. Therefore, it is imperative to handle the material under an inert atmosphere (e.g., nitrogen or argon) and to use anhydrous solvents and reagents.

For long-term stability, the compound should be stored in a tightly sealed container in a freezer (-20 °C) and protected from light.

Experimental Protocol: Synthesis of a N-Aryl Sulfonamide

This protocol provides a validated, step-by-step methodology for a typical sulfonamide coupling reaction.

Objective: To synthesize N-(4-methoxyphenyl)-6-bromopyridine-3-sulfonamide.

Materials:

-

6-Bromopyridine-3-sulfonyl chloride (1.0 eq)

-

p-Anisidine (1.05 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reactant Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve p-anisidine (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Controlled Cooling: Cool the flask to 0 °C using an ice-water bath. This step is critical to manage the exothermic nature of the reaction and prevent potential side reactions.

-

Reagent Addition: Dissolve 6-Bromopyridine-3-sulfonyl chloride (1.0 eq) in a separate flask in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 20-30 minutes via a dropping funnel.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-12 hours.

-

Reaction Monitoring (Self-Validation): The reaction's completion should be verified by Thin Layer Chromatography (TLC) or LC-MS, ensuring the full consumption of the limiting sulfonyl chloride starting material.

-

Aqueous Workup: Dilute the reaction mixture with DCM. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The acid wash removes excess amine and base, while the bicarbonate wash removes any remaining acidic species.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure N-(4-methoxyphenyl)-6-bromopyridine-3-sulfonamide.

Hazard Management and Safety Precautions

6-Bromopyridine-3-sulfonyl chloride is a corrosive material that can cause severe skin burns and eye damage. It is also a lachrymator and is harmful if inhaled or swallowed.

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a full-face shield at all times.

-

Emergency Procedures: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention. In case of inhalation, move to fresh air.

References

-

6-Bromopyridine-3-sulfonyl chloride | 175277-67-5. [Link]

-

6-Bromopyridine-3-sulfonyl chloride | C5H3BrClNO2S - PubChem. [Link]

Sources

An In-Depth Technical Guide to 6-Bromopyridine-3-sulfonyl chloride: Structure, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 6-Bromopyridine-3-sulfonyl chloride, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's structure, nomenclature, synthesis, and reactivity, with a particular focus on its application in the generation of novel therapeutics.

Introduction: Unveiling a Versatile Synthetic Intermediate

6-Bromopyridine-3-sulfonyl chloride is a bifunctional reagent of significant interest in the field of organic synthesis and medicinal chemistry. Its structure, incorporating both a reactive sulfonyl chloride and a versatile bromopyridine moiety, allows for sequential and diverse chemical modifications. This dual reactivity makes it an invaluable tool for constructing complex molecular architectures, particularly in the development of targeted therapeutics such as kinase inhibitors.[1] This guide will elucidate the fundamental properties and synthetic utility of this compound, providing a foundation for its effective application in research and development.

Molecular Structure and Nomenclature

A clear understanding of the molecular structure is paramount for predicting reactivity and designing synthetic routes.

IUPAC Name: 6-bromopyridine-3-sulfonyl chloride

The structure of 6-Bromopyridine-3-sulfonyl chloride is characterized by a pyridine ring substituted with a bromine atom at the 6-position and a sulfonyl chloride group at the 3-position.

Below is a two-dimensional representation of the molecular structure generated using Graphviz.

Caption: Workflow for the synthesis of 6-Bromopyridine-3-sulfonyl chloride.

Experimental Protocol:

-

To a cooled (0-5 °C) and stirred solution of 6-bromopyridine, slowly add chlorosulfonic acid dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 6-Bromopyridine-3-sulfonyl chloride.

Synthesis from 6-Aminopyridine-3-sulfonic acid

This alternative two-step synthesis first involves the diazotization of 6-aminopyridine-3-sulfonic acid followed by a Sandmeyer-type reaction. A related documented procedure starts from 2-aminopyridine, which is first sulfonated to 6-aminopyridine-3-sulfonic acid. [2]This intermediate is then converted to the sulfonyl chloride.

Experimental Protocol (Conversion of 6-Aminopyridine-3-sulfonic acid):

-

6-Aminopyridine-3-sulfonic acid is ground with phosphorus pentachloride in the presence of a catalytic amount of phosphorus oxychloride. [2]2. The mixture is refluxed at 130°C for 5 hours. [2]3. After cooling, the reaction mixture is carefully poured onto crushed ice. [2]4. The resulting solid, 6-aminopyridine-3-sulfonyl chloride, is filtered, washed with water and a sodium bicarbonate solution, and then dried under vacuum. [2]

Chemical Reactivity and Key Transformations

The synthetic utility of 6-Bromopyridine-3-sulfonyl chloride stems from the differential reactivity of its two key functional groups. The sulfonyl chloride is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles, most notably amines, to form stable sulfonamides. [1]The bromo substituent, on the other hand, can participate in a range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.

Formation of Sulfonamides

The reaction with primary or secondary amines is the most common transformation of 6-Bromopyridine-3-sulfonyl chloride, yielding the corresponding sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Experimental Protocol for Sulfonamide Synthesis:

-

Dissolve 6-Bromopyridine-3-sulfonyl chloride in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add the desired amine (1.0-1.2 equivalents) to the solution.

-

Add a non-nucleophilic base, such as triethylamine or pyridine (1.5-2.0 equivalents), to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to afford the desired 6-bromopyridine-3-sulfonamide.

Sources

An In-depth Technical Guide to the Synthesis of 6-Bromopyridine-3-sulfonyl chloride from 6-bromopyridine

Abstract: This technical guide provides a comprehensive overview of the synthetic pathway for producing 6-bromopyridine-3-sulfonyl chloride, a critical building block for researchers in pharmaceutical and agrochemical development. We will explore the prevalent two-step synthetic strategy, which involves the initial sulfonation of 6-bromopyridine followed by the chlorination of the resulting sulfonic acid intermediate. The rationale behind reagent selection, reaction mechanisms, and detailed, field-tested protocols are presented. This document serves as an essential resource for scientists seeking to implement or optimize this synthesis, emphasizing safety, efficiency, and reproducibility.

Introduction and Strategic Overview

6-Bromopyridine-3-sulfonyl chloride is a highly valuable heterocyclic intermediate. Its utility stems from the presence of two key reactive sites: the sulfonyl chloride group, which readily reacts with a wide array of nucleophiles (such as amines) to form stable sulfonamides, and the bromo-substituted pyridine ring, which is amenable to further functionalization through cross-coupling reactions. This dual reactivity makes it a cornerstone in the synthesis of complex, biologically active molecules.

The synthesis from the readily available starting material, 6-bromopyridine, presents a classic challenge in heterocyclic chemistry: achieving regioselective functionalization. The pyridine nitrogen atom is strongly deactivating towards electrophilic aromatic substitution, while the bromine atom at the 6-position is a weakly deactivating, ortho, para-director. The desired substitution at the 3-position is electronically disfavored. Therefore, a direct, single-step introduction of the sulfonyl chloride group is often challenging and low-yielding.

The most reliable and widely adopted strategy is a two-step process that navigates this regioselectivity challenge:

-

Electrophilic Sulfonation: 6-bromopyridine is first reacted with a potent sulfonating agent to install a sulfonic acid group, yielding the intermediate, 6-bromopyridine-3-sulfonic acid.

-

Chlorination: The sulfonic acid intermediate is then converted to the more reactive sulfonyl chloride using a suitable chlorinating agent.

This guide will dissect each of these steps, providing both the theoretical underpinnings and practical, step-by-step methodologies.

Part I: Synthesis of 6-Bromopyridine-3-sulfonic acid

The initial and most critical step is the regioselective sulfonation of the pyridine ring. This is an electrophilic aromatic substitution reaction where sulfur trioxide (SO₃), or a precursor, acts as the electrophile.

Mechanistic Considerations and Causality

The reaction proceeds by the attack of the electron-rich pyridine ring on the electrophilic sulfur atom of SO₃. To overcome the inherent deactivation of the ring by the nitrogen atom, harsh reaction conditions are necessary, typically involving concentrated or fuming sulfuric acid at elevated temperatures. The reaction with chlorosulfonic acid is also a common method.[1] The directing effects favor substitution at the 3-position, which is meta to the deactivating nitrogen atom.

Experimental Protocol: Sulfonation of 6-Bromopyridine

This protocol details a common method for the synthesis of the sulfonic acid intermediate.

Reagents and Equipment:

-

6-Bromopyridine

-

Chlorosulfonic acid (ClSO₃H)

-

Crushed ice

-

Deionized water

-

Round-bottom flask equipped with a magnetic stirrer and an addition funnel

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, charge a dry round-bottom flask with 6-bromopyridine (1.0 eq.). Begin stirring and cool the flask in an ice bath to 0-5 °C.

-

Reagent Addition: Slowly add chlorosulfonic acid (approx. 3.0-4.0 eq.) dropwise via the addition funnel. Extreme caution is required: this reaction is highly exothermic and releases HCl gas. Maintain the internal temperature below 10 °C throughout the addition.

-

Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 100-120 °C. Stir at this temperature for 4-6 hours, monitoring the reaction progress by TLC if a suitable method is available.

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto a large excess of crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product.

-

Filtration: Isolate the precipitated white solid, 6-bromopyridine-3-sulfonic acid, by vacuum filtration.

-

Washing and Drying: Wash the solid thoroughly with cold deionized water to remove any residual acid. Dry the product under vacuum to a constant weight. The material is often used in the next step without further purification.

Part II: Conversion to 6-Bromopyridine-3-sulfonyl chloride

With the sulfonic acid in hand, the next stage is its conversion to the more synthetically versatile sulfonyl chloride. This is a standard transformation that replaces the hydroxyl (-OH) group of the sulfonic acid with a chlorine atom.

Choice of Chlorinating Agent

Several reagents can effect this transformation, with phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) being the most common.[2][3] Phosphorus pentachloride, often used with a catalytic amount of phosphorus oxychloride (POCl₃), is particularly effective for converting sulfonic acids to sulfonyl chlorides.[4]

Experimental Protocol: Chlorination of 6-Bromopyridine-3-sulfonic acid

This protocol describes the conversion using phosphorus pentachloride.

Reagents and Equipment:

-

6-Bromopyridine-3-sulfonic acid

-

Phosphorus pentachloride (PCl₅)

-

Phosphorus oxychloride (POCl₃) (optional, catalytic)

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Round-bottom flask with a reflux condenser and gas outlet/scrubber

-

Heating mantle

Procedure:

-

Reaction Setup: In a fume hood, combine the dry 6-bromopyridine-3-sulfonic acid (1.0 eq.) and phosphorus pentachloride (1.5-2.0 eq.) in a round-bottom flask. A few drops of POCl₃ can be added as a catalyst.[4]

-

Reaction: Fit the flask with a reflux condenser connected to a gas scrubber (to neutralize the HCl gas evolved). Heat the reaction mixture to reflux (approx. 120-130 °C) for 3-5 hours.[4] The solid mixture will gradually become a liquid.

-

Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This will decompose the excess PCl₅ and precipitate the sulfonyl chloride product.

-

Isolation: Filter the resulting solid product using a Buchner funnel.

-

Washing: Wash the crude product thoroughly with cold water, followed by a wash with a cold, saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with more cold water.

-

Drying: Dry the isolated 6-bromopyridine-3-sulfonyl chloride product under vacuum. The product should be stored in a desiccator as sulfonyl chlorides are sensitive to moisture.

Summary of Quantitative Data

The following table provides typical data for the described two-step synthesis. Yields and purity are representative and may vary based on scale and experimental execution.

| Parameter | Step 1: Sulfonation | Step 2: Chlorination |

| Starting Material | 6-Bromopyridine | 6-Bromopyridine-3-sulfonic acid |

| Key Reagents | Chlorosulfonic acid | Phosphorus pentachloride (PCl₅) |

| Typical Yield | 80-90% | 75-85% |

| Product | 6-Bromopyridine-3-sulfonic acid | 6-Bromopyridine-3-sulfonyl chloride |

| Molecular Weight | 238.06 g/mol | 256.50 g/mol [1] |

| Physical State | White solid | Off-white to tan solid |

Visualized Workflow and Mechanism

To better illustrate the process, the following diagrams outline the overall workflow and the mechanism of the key sulfonation step.

Caption: Overall two-step synthesis workflow.

Caption: Simplified mechanism for electrophilic sulfonation.

Critical Safety Considerations

The synthesis of 6-bromopyridine-3-sulfonyl chloride involves several hazardous reagents that demand strict adherence to safety protocols.

-

Chlorosulfonic Acid (ClSO₃H): Extremely corrosive and toxic. It reacts violently with water, releasing large amounts of heat and toxic gases (HCl, SO₃). All operations must be conducted in a certified chemical fume hood, and personnel must wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves.

-

Phosphorus Pentachloride (PCl₅) and Phosphorus Oxychloride (POCl₃): These are also highly corrosive and toxic. They react with moisture to release corrosive HCl gas. Handle only in a fume hood with appropriate PPE.

-

Exothermic Reactions: Both the sulfonation and the quenching steps are highly exothermic. Proper cooling and slow, controlled addition of reagents are critical to prevent runaway reactions.

-

Gas Evolution: The reactions evolve significant amounts of HCl gas. Ensure the apparatus is properly vented into a scrubber system containing a basic solution (e.g., NaOH) to neutralize the acidic gas.

Conclusion

The two-step synthesis of 6-bromopyridine-3-sulfonyl chloride from 6-bromopyridine via a sulfonic acid intermediate is a robust and reliable method. While the reaction conditions are demanding and involve hazardous materials, careful execution of the protocols detailed in this guide allows for the efficient production of this key synthetic building block. Understanding the underlying mechanisms and adhering strictly to safety procedures are paramount for the success and safety of this synthesis in a research and development setting.

References

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 . (n.d.). Wiley Online Library. Retrieved January 7, 2026, from [Link]

-

S-Chlorinations . (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-

Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions . (2017). Green Chemistry. Retrieved January 7, 2026, from [Link]

-

A New, Mild Preparation of Sulfonyl Chlorides . (2008). ResearchGate. Retrieved January 7, 2026, from [Link]

- Method for the preparation of polysulfonyl chlorides of styrene resins. (1959). Google Patents.

-

SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS . (2013). Rasayan Journal of Chemistry. Retrieved January 7, 2026, from [Link]

-

METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE . (2016). WIPO Patentscope. Retrieved January 7, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00556C [pubs.rsc.org]

- 3. US2867611A - Method for the preparation of polysulfonyl chlorides of styrene resins - Google Patents [patents.google.com]

- 4. Bot Verification [rasayanjournal.co.in]

A Technical Guide to the Reactivity and Synthetic Applications of 6-Bromopyridine-3-sulfonyl chloride

Abstract: 6-Bromopyridine-3-sulfonyl chloride is a pivotal bifunctional reagent in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors. Its value stems from the presence of two distinct and orthogonally reactive sites: a highly electrophilic sulfonyl chloride group and a brominated pyridine ring amenable to metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of these reactive centers, offering mechanistic insights, field-proven experimental protocols, and strategic guidance for leveraging its unique chemical architecture in complex molecule synthesis.

Introduction: A Molecule of Dual Functionality

6-Bromopyridine-3-sulfonyl chloride serves as a versatile building block, enabling chemists to introduce the critical sulfonamide functional group while retaining a handle—the C-Br bond—for subsequent molecular elaboration. The electron-withdrawing nature of both the sulfonyl chloride and the pyridine nitrogen atom significantly influences the reactivity of each site. Understanding the inherent reactivity and the conditions required to selectively address each functional group is paramount for its effective use in multi-step synthesis. This document will dissect the reactivity of each site independently before exploring strategies for their combined, sequential application.

The Sulfonyl Chloride Moiety: A Gateway to Sulfonamides

The sulfonyl chloride (-SO₂Cl) group is the most reactive site on the molecule under nucleophilic conditions. Its utility is most pronounced in the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry.[1]

Mechanism and Reactivity

The sulfur atom of the sulfonyl chloride is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for a wide range of nucleophiles, most commonly primary and secondary amines.[1] The reaction proceeds via a nucleophilic substitution mechanism, where the amine attacks the sulfur atom, leading to the displacement of the chloride leaving group. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent protonation of the starting amine and drive the reaction to completion.

Experimental Protocol: Synthesis of a Model Sulfonamide

This protocol describes a standard procedure for the synthesis of N-benzyl-6-bromopyridine-3-sulfonamide. The choice of a non-nucleophilic organic base like triethylamine (TEA) or pyridine is critical; it efficiently scavenges HCl without competing with the primary amine nucleophile.

Materials:

-

6-Bromopyridine-3-sulfonyl chloride

-

Benzylamine

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 6-Bromopyridine-3-sulfonyl chloride (1.0 eq) in anhydrous DCM.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) followed by the dropwise addition of benzylamine (1.1 eq).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired sulfonamide.

Visualization: Sulfonamide Formation Workflow

The following diagram illustrates the key steps in a typical sulfonamide synthesis workflow.

Caption: A generalized workflow for the synthesis of sulfonamides.

The 6-Bromopyridine Ring: A Handle for Cross-Coupling

The carbon-bromine bond at the C6 position of the pyridine ring is the second key reactive site. While less reactive than the sulfonyl chloride, it is a versatile functional group for forming new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions.[2] This allows for significant diversification of the molecular scaffold after the sulfonamide has been formed.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or boronate ester.[3][4]

-

Mechanistic Rationale: The reaction proceeds through a catalytic cycle involving: (1) Oxidative addition of the aryl bromide to a Pd(0) catalyst, (2) Transmetalation of the organic group from the boron species to the palladium center (facilitated by a base), and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4] The choice of base is critical for activating the boronic acid for transmetalation.[5]

-

Experimental Protocol: Synthesis of a 6-Arylpyridine Derivative:

-

Reaction Setup: To a flask, add the 6-bromopyridine-3-sulfonamide derivative (1.0 eq), an arylboronic acid (1.5 eq), a base such as potassium carbonate (K₂CO₃, 3.0 eq), and a palladium catalyst like Pd(PPh₃)₄ (0.05 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

-

Reaction: Heat the mixture to 80-100 °C under an inert atmosphere for 6-12 hours, monitoring by TLC.

-

Workup and Isolation: After cooling, dilute with ethyl acetate, wash with water and brine, dry the organic layer, and concentrate. Purify via column chromatography.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine.[6][7] This reaction is instrumental in synthesizing complex aniline and heteroarylamine derivatives.

-

Mechanistic Rationale: Similar to the Suzuki coupling, the mechanism involves a Pd(0)/Pd(II) catalytic cycle.[7] A key difference is the requirement of a strong, non-nucleophilic base (e.g., NaOt-Bu) to deprotonate the amine, facilitating its coordination to the palladium center before reductive elimination.[8] The choice of phosphine ligand is crucial for catalyst stability and efficiency.[9]

-

Experimental Protocol: Synthesis of a 6-Aminopyridine Derivative:

-

Reaction Setup: In a glovebox or using Schlenk techniques, combine the 6-bromopyridine-3-sulfonamide derivative (1.0 eq), an amine (1.2 eq), a strong base like sodium tert-butoxide (NaOt-Bu, 1.4 eq), a palladium source (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., BINAP).[8]

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene.

-

Reaction: Heat the mixture to 80-110 °C under an inert atmosphere for 12-24 hours.

-

Workup and Isolation: Cool the reaction, quench carefully with water, and extract with an organic solvent. Wash, dry, and purify as described for the Suzuki reaction.

-

Visualization: Cross-Coupling Pathways

This diagram highlights the divergent synthetic pathways available from the 6-bromo-pyridine scaffold.

Caption: Divergent cross-coupling strategies from a common intermediate.

Orthogonal Reactivity and Synthetic Strategy

The significant difference in reactivity between the sulfonyl chloride and the C-Br bond allows for a highly chemoselective, two-stage synthetic strategy.

Recommended Order of Reactions:

-

Sulfonamide Formation: The sulfonyl chloride is highly moisture-sensitive and reactive. It is almost always addressed first by reacting it with the desired amine nucleophile under mild conditions.[1] This step proceeds rapidly at or below room temperature.

-

Cross-Coupling: The resulting 6-bromopyridine-3-sulfonamide is a stable intermediate. The C-Br bond is unreactive under the conditions of sulfonamide formation. This intermediate can then be subjected to the more forcing conditions (heat, palladium catalyst, base) required for Suzuki or Buchwald-Hartwig reactions without affecting the newly formed sulfonamide group.

This orthogonal approach provides a robust and modular platform for building molecular complexity, as illustrated below.

Caption: A robust two-stage strategy leveraging orthogonal reactivity.

Physicochemical and Safety Data

Proper handling of 6-Bromopyridine-3-sulfonyl chloride is essential due to its reactive and corrosive nature.

| Property | Value | Source |

| CAS Number | 886371-20-6 | [10][11] |

| Molecular Formula | C₅H₃BrClNO₂S | [10][11] |

| Molecular Weight | 256.51 g/mol | [10] |

| Appearance | Off-white to pale solid | [12] |

Safety and Handling:

-

Hazards: Causes severe skin burns and eye damage. Harmful if swallowed. May cause respiratory irritation. Reacts with water and moisture.

-

Precautions: Handle in a well-ventilated fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[13][15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials like strong bases and oxidizing agents.[13][15]

References

-

Fiveable. Sulfonyl Chloride Definition. [Link]

-

Buncel, E. Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. [Link]

-

King, J. F., et al. "Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media." Pure and Applied Chemistry, vol. 63, no. 2, 1991, pp. 265-270. [Link]

-

King, J. F., et al. "Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH-Rate Profiles for Methanesulfonyl Chloride and the Question of a Concerted Mechanism for Sulfene Formation." Journal of the American Chemical Society, vol. 114, no. 5, 1992, pp. 1743-1749. [Link]

-

Arcoria, A., et al. "Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides." Journal of the Chemical Society, Perkin Transactions 2, no. 11, 1977, pp. 1347-1351. [Link]

-

SD Fine-Chem. SULPHURYL CHLORIDE Safety Data Sheet. [Link]

-

Chem-Station. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]

-

PubChem. 6-Bromopyridine-2-sulfonyl chloride. [Link]

-

New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Appretech Scientific Limited. 6-bromopyridine-3-sulfonyl chloride. [Link]

-

Khan, I., et al. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities." Molecules, vol. 22, no. 2, 2017, p. 205. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Ghaffari, M., et al. "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds." RSC Medicinal Chemistry, vol. 14, no. 7, 2023, pp. 1206-1234. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Molander, G. A., et al. "Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media." Journal of Heterocyclic Chemistry, vol. 45, no. 5, 2008, pp. 1391-1396. [Link]

-

Sunway Pharm Ltd. 6-Bromopyridine-3-sulfonyl chloride. [Link]

-

Cernak, T., et al. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. appretech.com [appretech.com]

- 11. 6-bromopyridine-3-sulfonyl chloride - CAS:886371-20-6 - Abovchem [abovchem.com]

- 12. benchchem.com [benchchem.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. nj.gov [nj.gov]

solubility of 6-Bromopyridine-3-sulfonyl chloride in organic solvents

An In-depth Technical Guide to the Solubility of 6-Bromopyridine-3-sulfonyl chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 6-bromopyridine-3-sulfonyl chloride (CAS No: 886371-20-6), a pivotal reagent in pharmaceutical and agrochemical synthesis. Due to the compound's high reactivity, particularly its propensity for solvolysis, selecting an appropriate solvent is critical for successful synthetic outcomes, purification, and storage. This document synthesizes information on the chemical properties of 6-bromopyridine-3-sulfonyl chloride, outlines its expected solubility profile based on first principles, and provides a detailed, self-validating experimental protocol for its quantitative solubility determination. Furthermore, a logical workflow for solvent selection in its primary application—sulfonamide synthesis—is presented, grounded in field-proven insights.

Core Concepts: Structure, Reactivity, and Safety

6-Bromopyridine-3-sulfonyl chloride is a halogenated heterocyclic compound with the molecular formula C₅H₃BrClNO₂S and a molecular weight of 256.50 g/mol .[1][2] Its structure, featuring a pyridine ring, a bromine atom, and a highly electrophilic sulfonyl chloride functional group, dictates its chemical behavior and solubility.

The sulfonyl chloride group is a potent electrophile, making the compound highly susceptible to nucleophilic attack. This reactivity is the single most important factor governing solvent selection.

-

Reactivity with Protic Solvents: Protic solvents, such as water, alcohols, and primary or secondary amines, will react with 6-bromopyridine-3-sulfonyl chloride, leading to the formation of the corresponding sulfonic acid, sulfonates, or sulfonamides, respectively.[3] This process, known as solvolysis, is often rapid and exothermic. Consequently, while the compound may appear to "dissolve" in these solvents, it is, in fact, undergoing a chemical transformation.

-

Stability in Aprotic Solvents: The compound exhibits greater stability in aprotic solvents (e.g., ethers, chlorinated hydrocarbons, and hydrocarbons) that lack acidic protons and are non-nucleophilic.

Safety Considerations: 6-Bromopyridine-3-sulfonyl chloride is a hazardous substance that can cause severe skin burns and eye damage, and may cause respiratory irritation. It is also highly reactive with water, liberating toxic gases.[4] All handling should be performed in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] The compound should be stored in an inert atmosphere, under refrigerated conditions (e.g., -20°C), and away from moisture.[2]

Qualitative Solubility Profile: An Estimation Based on "Like Dissolves Like"

Table 1: Predicted Qualitative Solubility of 6-Bromopyridine-3-sulfonyl chloride

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Remarks |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Acetone, Dimethylformamide (DMF) | Soluble to Highly Soluble | These solvents can solvate the polar sulfonyl chloride group without reacting. They are generally the preferred choice for reactions and storage in solution. |

| Nonpolar | Toluene, Hexanes, Diethyl Ether | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |

| Polar Protic | Water, Methanol, Ethanol | Reactive | The compound will react with these solvents (solvolysis). While it may dissolve upon addition, it will be consumed over time. These solvents are generally unsuitable unless solvolysis is the intended reaction. |

Quantitative Solubility Determination: An Experimental Protocol

Given the absence of published quantitative data, the following protocol provides a robust and reliable method for determining the solubility of 6-bromopyridine-3-sulfonyl chloride in a specific aprotic organic solvent at a given temperature. This protocol is designed to be self-validating by ensuring the measurement of a saturated solution at equilibrium.

Materials and Equipment

-

6-Bromopyridine-3-sulfonyl chloride (as pure as possible)

-

Selected organic solvent (anhydrous grade)

-

Analytical balance (4-decimal place)

-

Vials with PTFE-lined screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or block

-

Volumetric flasks

-

Calibrated micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Syringe filters (PTFE, 0.22 µm)

Experimental Workflow Diagram

Caption: Workflow for Quantitative Solubility Determination.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

To a vial, add a pre-weighed excess amount of 6-bromopyridine-3-sulfonyl chloride. The excess is crucial to ensure saturation.

-

Add a known volume of the chosen anhydrous solvent.

-

Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature and stir the suspension at a constant rate.

-

Allow the mixture to equilibrate for a sufficient time (e.g., 24 hours) to ensure the solution is fully saturated.

-

-

Sample Collection and Dilution:

-

After equilibration, stop stirring and allow the excess solid to settle completely.

-

Carefully withdraw a known volume of the clear supernatant using a micropipette that has been thermally equilibrated to the bath temperature.

-

Immediately pass the aliquot through a 0.22 µm PTFE syringe filter into a volumetric flask to remove any suspended microparticles.

-